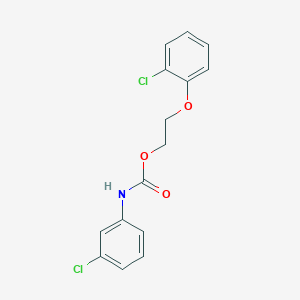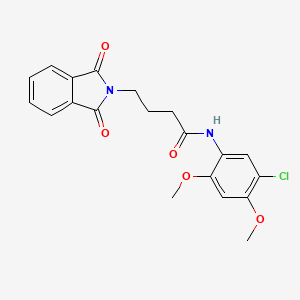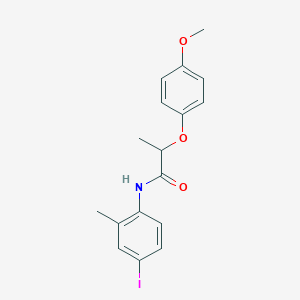
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Cloethocarb, is a carbamate insecticide that is widely used in agriculture and pest control. It is a white crystalline solid that is soluble in water and has a molecular weight of 277.7 g/mol. Cloethocarb is known for its effectiveness against a wide range of insects, including aphids, whiteflies, and mites.
Mechanism of Action
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine in the insect's nervous system, which causes paralysis and eventually death.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects on insects. It has been reported to cause a decrease in the total protein content of insects, as well as a decrease in the activity of certain enzymes such as glutathione-S-transferase and carboxylesterase. Additionally, this compound has been shown to cause changes in the fatty acid composition of insects, which may contribute to its insecticidal activity.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has several advantages for use in lab experiments. It is highly effective against a wide range of insects, making it a valuable tool for studying insect physiology and behavior. Additionally, it is relatively easy to synthesize and has a high purity level, which makes it ideal for use in controlled experiments.
However, there are also some limitations to the use of this compound in lab experiments. It is toxic to humans and other animals, so it must be handled with care. Additionally, its effectiveness may vary depending on the species of insect being studied, so it may not be suitable for all experiments.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, research could focus on the development of new formulations of this compound that are more effective against specific pests and insects. Finally, research could investigate the potential use of this compound as a tool for studying the molecular mechanisms of insecticide resistance in insects.
Synthesis Methods
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate can be synthesized by reacting 3-chlorophenyl isocyanate with 2-(2-chlorophenoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a high purity level.
Scientific Research Applications
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been extensively studied for its insecticidal properties. It has been used in numerous scientific research studies to investigate its effectiveness against various pests and insects. Research has shown that this compound is highly effective against aphids, whiteflies, and mites, and can be used as an alternative to other insecticides that may be harmful to the environment.
properties
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-4-3-5-12(10-11)18-15(19)21-9-8-20-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMWUBBXBPCZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)

![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)